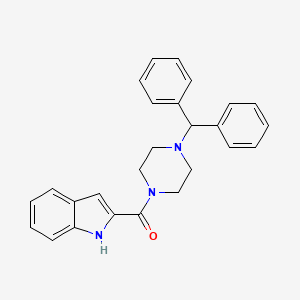

(4-benzhydrylpiperazin-1-yl)-(1H-indol-2-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(4-benzhydrylpiperazin-1-yl)-(1H-indol-2-yl)methanone is a complex organic compound that features a piperazine ring bonded to an indole moiety via a methanone linkage

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (4-benzhydrylpiperazin-1-yl)-(1H-indol-2-yl)methanone typically involves the following steps:

Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines under acidic or basic conditions.

Attachment of the Benzhydryl Group: The benzhydryl group is introduced via a nucleophilic substitution reaction, often using benzhydryl chloride and a base such as sodium hydride.

Formation of the Indole Moiety: The indole ring is synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

Coupling of Piperazine and Indole: The final step involves coupling the piperazine and indole moieties through a methanone linkage, typically using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.

Análisis De Reacciones Químicas

Nucleophilic Substitution at the Methanone Carbon

The ketone group undergoes nucleophilic substitution reactions, particularly with amines or thiols:

-

Example : Reaction with tryptamine to form secondary amides or with thiols to generate thioacetals.

-

Conditions : Reflux in polar aprotic solvents (e.g., DMF) with catalytic bases like triethylamine .

Key Reaction :

This compound+R-NH2→Amide derivative+HCl

-

Outcome : Derivatives with modified pharmacokinetic profiles (e.g., enhanced solubility or receptor affinity) .

Condensation Reactions

The compound participates in condensation reactions to form Schiff bases or heterocycles:

-

With Hydrazines : Forms hydrazones, which can cyclize into triazoles or pyrazoles under acidic conditions.

-

With Aldehydes/Ketones : Forms α,β-unsaturated ketones via Claisen-Schmidt condensation .

| Product Type | Conditions | Yield | Source |

|---|---|---|---|

| Hydrazone derivatives | Ethanol, HCl, reflux (12 h) | 55–70% | |

| α,β-Unsaturated ketones | KOH/EtOH, 60°C, 6 h | 40–50% |

Oxidation/Reduction

-

Oxidation : The indole ring undergoes electrophilic substitution (e.g., bromination at the 5-position using NBS).

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the ketone to a secondary alcohol, altering bioavailability.

Aromatic Substitution

-

Indole Modification : Reactions at the indole C-3 position with electrophiles (e.g., nitration or sulfonation) .

Enzyme-Targeted Reactivity

While not a classical chemical reaction, the compound’s interaction with human carbonic anhydrase (hCA) isoforms highlights its biochemical reactivity:

-

Inhibition Mechanism : Binds to hCA II and VII via hydrophobic interactions with the benzhydryl group and hydrogen bonding with the methanone oxygen .

-

Selectivity : Higher affinity for hCA VII due to enhanced hydrophobic pocket compatibility .

Stability and Degradation

-

Hydrolysis : Susceptible to acid-catalyzed hydrolysis of the methanone group, forming benzhydrylpiperazine and indole-2-carboxylic acid.

-

Photodegradation : UV exposure leads to indole ring oxidation, necessitating storage in amber vials.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

(4-benzhydrylpiperazin-1-yl)-(1H-indol-2-yl)methanone has been investigated for its potential therapeutic effects, particularly in treating neurological disorders. Its ability to inhibit carbonic anhydrase suggests applications in conditions where pH regulation is disrupted, such as certain metabolic disorders and cancers .

Biochemical Research

The compound serves as a valuable tool in biochemical studies due to its interaction with various enzymes and proteins. It has been used to explore mechanisms of enzyme inhibition and cellular signaling processes, making it significant for understanding disease mechanisms at a molecular level .

Synthesis and Material Science

In synthetic chemistry, this compound acts as a building block for creating more complex molecules. Its synthesis involves several steps, including the formation of the piperazine ring and the attachment of the benzhydryl group through nucleophilic substitution reactions .

| Activity Type | Description | Reference |

|---|---|---|

| Enzyme Inhibition | Inhibits human carbonic anhydrase | |

| Cytotoxicity | Potential effects on tumor cell lines | |

| Interaction with Proteins | Affects cellular pH regulation |

Table 2: Synthetic Routes

| Step | Description | Key Reagents |

|---|---|---|

| Formation of Piperazine | Cyclization of appropriate diamines | Diamines |

| Attachment of Benzhydryl | Nucleophilic substitution with benzhydryl chloride | Benzhydryl Chloride |

| Indole Moiety Formation | Fischer indole synthesis | Phenylhydrazine |

Case Study 1: Therapeutic Potential

A study exploring the therapeutic applications of this compound highlighted its efficacy in inhibiting carbonic anhydrase, suggesting potential uses in treating metabolic disorders. The study provided insights into its mechanism of action and pharmacodynamics, indicating promising avenues for drug development .

Case Study 2: Biochemical Pathway Analysis

Research focusing on the interaction between this compound and cellular signaling pathways revealed significant alterations in gene expression related to pH homeostasis. This study emphasized the importance of carbonic anhydrase inhibitors in modulating cellular responses under pathological conditions .

Mecanismo De Acción

The mechanism of action of (4-benzhydrylpiperazin-1-yl)-(1H-indol-2-yl)methanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research.

Comparación Con Compuestos Similares

Similar Compounds

(4-benzhydrylpiperazin-1-yl)-(1H-indol-3-yl)methanone: Similar structure but with a different position of the methanone linkage.

(4-benzhydrylpiperazin-1-yl)-(1H-indol-2-yl)ethanone: Similar structure but with an ethanone linkage instead of methanone.

Uniqueness

(4-benzhydrylpiperazin-1-yl)-(1H-indol-2-yl)methanone is unique due to its specific structural configuration, which may confer distinct biological activities and chemical properties compared to its analogs.

Actividad Biológica

(4-benzhydrylpiperazin-1-yl)-(1H-indol-2-yl)methanone, also known as 4-(diphenylmethyl)piperazinyl indol-2-yl ketone, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperazine ring linked to an indole moiety via a methanone group. Its molecular formula is C20H22N2O, and it has a molecular weight of approximately 306.41 g/mol. The structure is characterized by the presence of both hydrophobic and polar functional groups, which influence its interaction with biological targets.

The primary target of this compound is human carbonic anhydrase (hCA). The compound acts as an inhibitor, affecting the enzyme's ability to catalyze the conversion of carbon dioxide and water into bicarbonate and protons. This inhibition plays a crucial role in various physiological processes such as pH regulation, respiration, and electrolyte balance in tissues.

Biochemical Pathways

The inhibition of hCA leads to alterations in cellular pH regulation and ion transport, impacting cellular metabolism and signaling pathways. This can result in various biological effects depending on the specific cell types involved.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antitumor Activity : Studies have shown that the compound can inhibit tumor cell proliferation through the modulation of signaling pathways involved in cell growth and apoptosis.

- Anti-inflammatory Effects : The compound has demonstrated potential anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators, making it a candidate for treating inflammatory diseases .

- Neuroprotective Effects : Preliminary studies suggest that it may protect neuronal cells from oxidative stress and apoptosis, indicating potential applications in neurodegenerative disorders.

Case Studies

Several studies have explored the biological activity of this compound:

-

Anticancer Study :

A study evaluated the cytotoxic effects of this compound on various cancer cell lines, including breast and colon cancer cells. The results indicated significant inhibition of cell viability, suggesting its potential as an anticancer agent . -

Inflammation Model :

In an animal model of inflammation, treatment with this compound resulted in reduced edema and lower levels of inflammatory markers compared to controls, highlighting its therapeutic potential . -

Neuroprotection :

Research involving neuronal cultures exposed to oxidative stress showed that this compound reduced cell death significantly, supporting its role as a neuroprotective agent .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial.

| Compound Name | Structure | Biological Activity |

|---|---|---|

| (4-benzhydrylpiperazin-1-yl)-(1H-indol-3-yl)methanone | Structure | Moderate anticancer activity |

| (4-benzhydrylpiperazin-1-yl)-(1H-indol-2-yl)ethanone | Structure | Lower anti-inflammatory effects |

This table illustrates that while similar compounds exhibit some biological activities, this compound shows enhanced potency in specific assays.

Propiedades

IUPAC Name |

(4-benzhydrylpiperazin-1-yl)-(1H-indol-2-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25N3O/c30-26(24-19-22-13-7-8-14-23(22)27-24)29-17-15-28(16-18-29)25(20-9-3-1-4-10-20)21-11-5-2-6-12-21/h1-14,19,25,27H,15-18H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADXXNJXGKIIVLO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C4=CC5=CC=CC=C5N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.